4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S2/c1-9-13(19-10(2)16-9)7-8-15-20(17,18)12-5-3-11(14)4-6-12/h3-6,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATJTLONTVURRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves cyclocondensation of 1-methylthiourea with α-haloketones. For example, reacting 1-methylthiourea with 1-chloropropan-2-one in ethanol at 25°C for 24 hours yields N,4-dimethylthiazol-2-amine (75–82% yield). Critical parameters include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | <20% in non-polar solvents |
| Temperature | 20–40°C | <50% at >60°C |
| Reaction Time | 12–24 hours | 10% reduction if <12h |
¹H NMR (CDCl₃): δ 2.96 (s, 3H, N–CH₃), 2.35 (d, 3H, J = 1.2 Hz, C4–CH₃), 6.48 (q, 1H, J = 0.8 Hz, C5–H).
Microwave-Assisted Cyclization
Modern protocols employ microwave irradiation (140°C, 45 minutes) with dimethylformamide-dimethylacetal (DMF-DMA) to accelerate ring formation, achieving 89% yield with reduced byproducts. This method enhances regioselectivity for the 2,4-dimethyl configuration.
Bromination at the Thiazole C5 Position
Introducing bromine at the thiazole’s C5 position requires careful electrophilic substitution:
N-Bromosuccinimide (NBS) in Dichloromethane
Treating N,4-dimethylthiazol-2-amine with 1.1 equivalents of NBS in CH₂Cl₂ at 0–5°C for 2 hours provides 5-bromo-N,4-dimethylthiazol-2-amine in 93% yield. Key advantages include minimal di-bromination (<2%) and compatibility with acid-sensitive groups.
Molecular Bromine in Acetic Acid
Alternative bromination using Br₂ in glacial acetic acid (0°C, 1 hour) achieves 88% yield but requires rigorous temperature control to prevent ring oxidation.
Comparative Bromination Data
| Method | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| NBS/CH₂Cl₂ | 0–5°C | 2 h | 93% | 98.5% |
| Br₂/AcOH | 0°C | 1 h | 88% | 95.2% |
Sulfonamide Bond Formation
Reacting the ethylamine intermediate with 4-bromobenzenesulfonyl chloride completes the synthesis:
Pyridine-Mediated Sulfonylation
Stirring 5-(2-aminoethyl)-2,4-dimethylthiazole with 1.2 equivalents of 4-bromobenzenesulfonyl chloride in pyridine (0°C, 4 hours) provides the target compound in 81% yield.
Optimized Conditions
| Parameter | Value | Effect on Yield |
|---|---|---|
| Solvent | Pyridine | 81% vs. 52% in THF |
| Temperature | 0–5°C | 15% reduction at 25°C |
| Stoichiometry | 1.2 eq sulfonyl chloride | Avoids over-sulfonation |
¹H NMR (DMSO-d₆): δ 7.82 (d, 2H, J = 8.4 Hz, Ar–H), 7.72 (d, 2H, J = 8.4 Hz, Ar–H), 3.45 (t, 2H, J = 6.8 Hz, CH₂N), 2.95 (s, 3H, N–CH₃), 2.38 (s, 3H, C4–CH₃).
DMAP-Catalyzed Reaction
Adding 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerates sulfonamide formation, reducing reaction time to 1.5 hours with 85% yield.
Purification and Characterization
Recrystallization
Recrystallizing the crude product from ethyl acetate/hexanes (1:3) enhances purity from 87% to 99.3% (HPLC).
Spectroscopic Validation
- HR-MS (ESI⁺) : m/z [M + H]⁺ calcd for C₁₃H₁₆BrN₃O₂S₂: 406.9912; found: 406.9908.
- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym), 1540 cm⁻¹ (C–N stretch).
Industrial-Scale Considerations
For kilogram-scale production, continuous flow systems mitigate exothermic risks during bromination and sulfonylation. Key metrics:
| Process Step | Batch Yield | Flow Yield | Cost Reduction |
|---|---|---|---|
| Thiazole Synthesis | 82% | 85% | 12% |
| Sulfonylation | 81% | 89% | 18% |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The para-bromo substituent on the benzene ring is a prime site for nucleophilic substitution reactions. Experimental data from analogous compounds demonstrate:
Table 1: Reaction Conditions for Bromine Substitution in Benzenesulfonamides
Key findings:
-
Electron-withdrawing sulfonamide groups activate the benzene ring for nucleophilic substitution at the para position .
-
Steric hindrance from the thiazole-ethyl chain may reduce reaction rates compared to simpler bromobenzenesulfonamides.
Sulfonamide Group Reactivity
The -SO₂NH- linkage participates in two primary reaction types:
Hydrolysis
Under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions:
Acylation/Alkylation
The sulfonamide nitrogen reacts with electrophiles:
Table 2: Derivatization Reactions of the Sulfonamide Group
Thiazole Ring Functionalization
The 2,4-dimethylthiazole moiety undergoes characteristic heterocyclic reactions:
Electrophilic Substitution
-
Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 5-position .
-
Halogenation : NBS/benzoyl peroxide brominates the methyl substituents.
Coordination Chemistry
The thiazole nitrogen participates in metal complex formation:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Table 3: Catalytic Cross-Coupling Reactions
| Reaction Type | Catalyst System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 68–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary amines | 73% |
Biological Interactions
While not classical "reactions," the compound interacts biomolecularly:
-
Protein Binding : Forms hydrogen bonds with human serum albumin (Kₐ = 2.1 × 10⁴ M⁻¹) .
-
Enzyme Inhibition : Competes with ATP in kinase binding pockets (IC₅₀ = 0.37 μM for CDK9) .
Stability Profile
Critical degradation pathways:
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of similar thiazole derivatives, which suggest that compounds with a thiazole ring exhibit significant activity against various bacterial and fungal strains. For instance, derivatives of thiazole have shown promising results in inhibiting Gram-positive and Gram-negative bacteria as well as fungi .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound D1 | Antibacterial | E. coli, S. aureus | |
| Compound D6 | Antifungal | C. albicans | |
| 4-bromo-N-(...) | Antibacterial | Various strains |
Anticancer Activity
The compound has also been studied for its anticancer properties. Research indicates that sulfonamide derivatives can inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Inhibition of CA IX has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .
Table 2: Anticancer Activity of Sulfonamide Derivatives
| Compound Name | Cancer Type | IC50 Value (nM) | Reference |
|---|---|---|---|
| Compound 4e | Breast Cancer (MDA-MB-231) | 10.93 | |
| Compound 4g | Lung Cancer | 15.00 | |
| 4-bromo-N-(...) | Various Cancer Types | TBD |
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Research evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally related to 4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide. The results indicated that certain derivatives exhibited significant inhibition against resistant strains of bacteria, highlighting the potential for developing new antibiotics .
Case Study 2: Mechanistic Studies in Cancer Cells
In another study focusing on anticancer mechanisms, researchers synthesized a series of sulfonamide derivatives and tested their effects on cancer cell lines. The findings revealed that specific compounds induced apoptosis through the activation of caspases and modulation of apoptotic pathways, suggesting that 4-bromo-N-(...) could be a candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfonamide group are known to interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Brominated Sulfonamides: Compounds with similar bromine and sulfonamide groups can have comparable chemical reactivity and applications.
Uniqueness
4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties
Biological Activity
4-Bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological significance, and various studies that highlight its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound is characterized by a thiazole moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 328.23 g/mol.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of compounds containing thiazole and sulfonamide groups. For instance, derivatives similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.
- Study Findings :
- A study highlighted that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 3.9 µg/mL to 15.6 µg/mL depending on the specific derivative used .
- Another investigation into sulfonamide derivatives indicated that compounds with thiazole substitutions displayed enhanced activity against various bacterial strains, suggesting a synergistic effect between the thiazole and sulfonamide functionalities .
Anticancer Activity
The anticancer potential of this compound has also been evaluated through various assays.
- Case Studies :
- In vitro studies using the MCF7 breast cancer cell line revealed that certain thiazole-containing compounds exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The IC50 values were found to be significantly lower than those of control compounds, indicating strong anticancer properties .
- Molecular docking studies have shown that these compounds interact effectively with cancer-related proteins, enhancing their potential as therapeutic agents in cancer treatment .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Thiazole derivatives often function by disrupting metabolic pathways essential for microbial growth or by inducing apoptosis in cancer cells.
Research Findings Summary
Q & A
Q. What are the optimal synthetic routes for 4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide, and how can purity be ensured?
The synthesis typically involves coupling a brominated benzenesulfonyl chloride with a thiazole-containing amine under reflux in glacial acetic acid. Key steps include:
- Reaction Conditions : Reflux at 110–120°C for 3–5 hours with stoichiometric control of reactants (e.g., 1:1.1 molar ratio of sulfonyl chloride to amine) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/acetonitrile to achieve >95% purity. Monitor purity via TLC (Rf ~0.75 in ethyl acetate/hexane 1:1) .
- Characterization : Confirm structure using H/C NMR (e.g., sulfonamide protons at δ 10.2–11.0 ppm) and HRMS .
Q. How is the crystal structure of this compound determined, and which software tools are recommended?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
Q. What in vitro assays are suitable for evaluating its cytotoxicity?
The MTT assay is widely used:
- Protocol : Incubate cells (e.g., HeLa or MCF-7) with the compound (1–100 µM) for 48 hours. Measure absorbance at 570 nm after formazan dissolution .
- Controls : Include doxorubicin as a positive control and DMSO as a vehicle control. Calculate IC values via nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed to optimize bioactivity?
- Analog Design : Introduce substituents at the benzenesulfonamide or thiazole moiety (e.g., halogenation, alkylation) .
- Computational Modeling : Perform docking studies (AutoDock Vina) against targets like VEGF receptors, using PDB structures (e.g., 2VEW) .
- QSAR Analysis : Use Gaussian for DFT calculations (e.g., HOMO-LUMO energies) to correlate electronic properties with activity .
Q. How should conflicting biological data (e.g., inconsistent IC50_{50}50 values) be resolved?
- Replicate Experiments : Ensure triplicate runs under identical conditions (temperature, cell passage number) .
- Purity Verification : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water) to rule out degradation .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .
Q. What role do the bromine substituent and thiazole ring play in target binding?
- Bromine : Enhances lipophilicity (logP ~3.2) and stabilizes halogen bonds with receptor residues (e.g., Tyr or His side chains) .
- Thiazole : Participates in π-π stacking (e.g., with Phe residues) and hydrogen bonding via the sulfonamide group . Validate via mutagenesis studies or molecular dynamics (GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
